molecular formula C24H23N3O3S B10973558 4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(4-phenylbutanoyl)amino]thiophene-2-carboxamide

4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(4-phenylbutanoyl)amino]thiophene-2-carboxamide

Cat. No.: B10973558
M. Wt: 433.5 g/mol
InChI Key: UWOZTIRSWDINGP-UHFFFAOYSA-N
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Description

4-CYANO-N-(2-METHOXYPHENYL)-3-METHYL-5-(4-PHENYLBUTANAMIDO)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-N-(2-METHOXYPHENYL)-3-METHYL-5-(4-PHENYLBUTANAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur sources and appropriate carbon precursors.

    Functional Group Modifications: Introduction of the cyano, methoxy, and amido groups through nucleophilic substitution, electrophilic addition, or other organic transformations.

    Final Coupling: The final step might involve coupling the thiophene core with the phenylbutanamide moiety under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

    Purification Techniques: Techniques like crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-N-(2-METHOXYPHENYL)-3-METHYL-5-(4-PHENYLBUTANAMIDO)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups, such as nitro to amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, or other peroxides.

    Reducing Agents: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-CYANO-N-(2-METHOXYPHENYL)-3-METHYL-5-(4-PHENYLBUTANAMIDO)THIOPHENE-2-CARBOXAMIDE depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

    Pathways Involved: The compound could modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene cores but different substituents.

    Amido Compounds: Molecules with amido functional groups attached to aromatic or heterocyclic systems.

Uniqueness

4-CYANO-N-(2-METHOXYPHENYL)-3-METHYL-5-(4-PHENYLBUTANAMIDO)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other thiophene derivatives or amido compounds.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

4-cyano-N-(2-methoxyphenyl)-3-methyl-5-(4-phenylbutanoylamino)thiophene-2-carboxamide

InChI

InChI=1S/C24H23N3O3S/c1-16-18(15-25)24(27-21(28)14-8-11-17-9-4-3-5-10-17)31-22(16)23(29)26-19-12-6-7-13-20(19)30-2/h3-7,9-10,12-13H,8,11,14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

UWOZTIRSWDINGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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